molecular formula C16H18OSe2 B14426258 1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) CAS No. 82745-56-0

1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)

Cat. No.: B14426258
CAS No.: 82745-56-0
M. Wt: 384.3 g/mol
InChI Key: GICDGMRPVJMXDK-UHFFFAOYSA-N
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Description

1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) is an organic compound characterized by the presence of selenium atoms linked through methylene bridges to a benzene ring substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) typically involves the reaction of 3-methylbenzyl chloride with sodium selenide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds under reflux conditions, leading to the formation of the desired compound through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) undergoes various chemical reactions, including:

    Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential use in the development of selenium-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) involves the interaction of selenium atoms with biological molecules. Selenium can form selenoproteins, which play a crucial role in various biochemical pathways, including antioxidant defense and redox regulation. The compound’s effects are mediated through the formation of reactive selenium species that can modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl Ether: Similar structure but lacks selenium atoms.

    Benzyl Selenide: Contains selenium but has a different substitution pattern.

    1,1’-[Oxybis(methylene)]bis(3-methylbenzene): Similar structure but lacks selenium atoms.

Uniqueness

1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties

Properties

CAS No.

82745-56-0

Molecular Formula

C16H18OSe2

Molecular Weight

384.3 g/mol

IUPAC Name

1-methyl-3-[(3-methylphenyl)selanylmethoxymethylselanyl]benzene

InChI

InChI=1S/C16H18OSe2/c1-13-5-3-7-15(9-13)18-11-17-12-19-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3

InChI Key

GICDGMRPVJMXDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[Se]COC[Se]C2=CC=CC(=C2)C

Origin of Product

United States

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